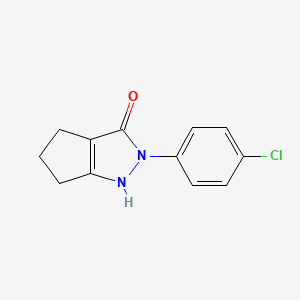
2-Chloro-4'-methyl-1,1'-biphenyl
描述
2-Chloro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom attached to one ring and a methyl group attached to the other
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-4’-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically occurs under mild conditions and is known for its high efficiency and functional group tolerance.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4’-methyl-1,1’-biphenyl often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Chloro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted biphenyls, carboxylic acids, aldehydes, and reduced biphenyl derivatives.
科学研究应用
2-Chloro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 2-Chloro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The chlorine and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-1,1’-biphenyl: Similar structure but lacks the methyl group.
4-Methyl-1,1’-biphenyl: Similar structure but lacks the chlorine atom.
4,4’-Dichloro-1,1’-biphenyl: Contains two chlorine atoms instead of one.
Uniqueness
2-Chloro-4’-methyl-1,1’-biphenyl is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other biphenyl derivatives .
属性
分子式 |
C13H11Cl |
|---|---|
分子量 |
202.68 g/mol |
IUPAC 名称 |
1-chloro-2-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Cl/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,1H3 |
InChI 键 |
LZQKARVGXYAKEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-(2-Chloroethyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B8550545.png)
